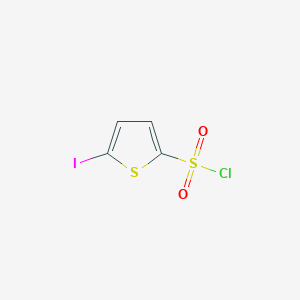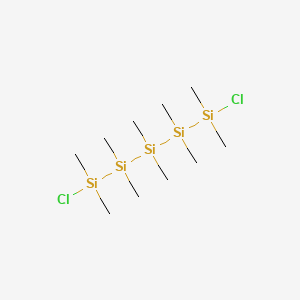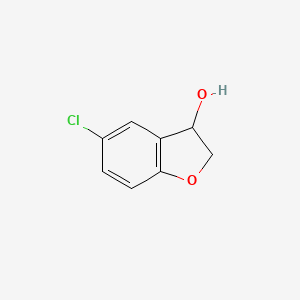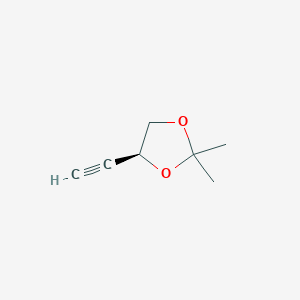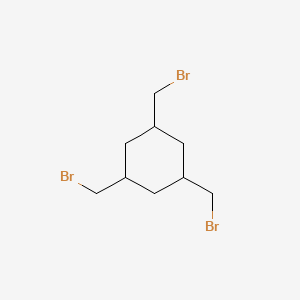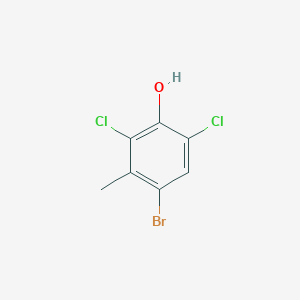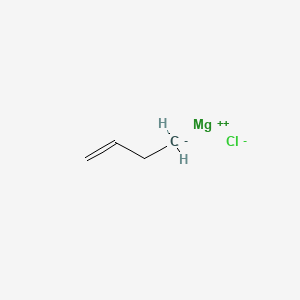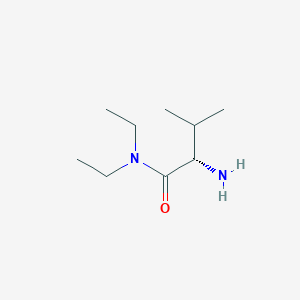
l-Valine diethylamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . L-Valine, like other branched-chain amino acids, is synthesized by plants, but not by animals . It is an essential amino acid in animals, and needs to be present in the diet .Molecular Structure Analysis
The structure of L-Valine consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain known as an isopropyl group . The isopropyl group gives L-Valine its distinctive branched shape . The structural and electronic properties of crystalline l- and dl-valine have been studied within the framework of density functional theory including van der Waals interactions .Chemical Reactions Analysis
The physicochemical properties of amino acid molecular crystals, including L-Valine, are of great interest . Studies conducted at high pressures make it possible to investigate the strength of chains constructed from amino acid molecules, as well as the three-dimensional grids formed by these chains .Physical And Chemical Properties Analysis
L-Valine exhibits several important characteristics and functions that contribute to its role in maintaining optimal health . As an essential amino acid, L-Valine cannot be synthesized by the body and must be obtained through dietary sources or supplementation . It is primarily metabolized in the liver and skeletal muscles, where it is used for energy production and protein synthesis .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
L-Valine diethylamide has been applied as a chiral auxiliary in copper-catalyzed asymmetric Michael reactions. This use has enabled the synthesis of optically active piperidine derivatives with high enantiomeric excess (ee) levels. The process achieves quaternary stereocenters at room temperature and does not require inert or anhydrous conditions, making it a valuable tool in organic chemistry for producing stereoselective compounds (Christoffers & Scharl, 2002); (Christoffers, 2003).
Biochemical Analysis
In biochemical analysis, L-valine has been used as a nucleophilic trapping agent. This application is significant in the development of sensitive analytical methods for the detection of alkylating agents in water. Such methods are vital for monitoring contaminants like acrylamide in various mediums including drinking water, coffee, and snuff (Pérez & Osterman-Golkar, 2003).
Metabolic Engineering
L-valine diethylamide is also relevant in the field of metabolic engineering. It is an essential branched-chain amino acid with applications in food, medicine, and feed. Efforts in metabolic engineering have focused on optimizing microbial production of L-valine using strains like Escherichia coli and Corynebacterium glutamicum. This includes developing efficient production strains through genetic and process engineering (Oldiges, Eikmanns, & Blombach, 2014); (Wang, Zhang, & Quinn, 2018).
Nutritional Research
L-Valine diethylamide's role extends to nutritional research. Studies have investigated its effects on various biochemical indices and performance in animals, such as laying hens and piglets. These studies provide insights into the impact of L-valine on aspects like immune function, amino acid profiles, and growth performance, which are crucial for animal husbandry and feed formulation (Azzam et al., 2015); (Zhang et al., 2018).
Wirkmechanismus
L-Valine works with two other high-concentration amino acids (Isoleucine and Leucine) to promote growth of the body, repair tissues, regulate blood sugar, and provide needed energy . In addition, the role of L-Valine also includes stimulating the central nervous system, which is necessary for proper mental operation .
Zukünftige Richtungen
L-Valine has a wide range of applications in food, medicine, and feed . With the rapid growth of market demand, researchers have been motivated to increase the efficiency of L-Valine production to the highest possible level . The development of omics technology has promoted the upgrading of traditional metabolic engineering to systematic metabolic engineering . This whole-cell-scale transformation strategy has become a productive method for developing L-Valine producing strains .
Eigenschaften
IUPAC Name |
(2S)-2-amino-N,N-diethyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRKJJQTRYRJRT-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465717 | |
| Record name | l-valine diethylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56414-87-0 | |
| Record name | l-valine diethylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



